4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220036-38-3
VCID: VC2687862
InChI: InChI=1S/C13H17F2NO.ClH/c14-12-2-1-11(13(15)7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H
SMILES: C1CNCCC1COCC2=C(C=C(C=C2)F)F.Cl
Molecular Formula: C13H18ClF2NO
Molecular Weight: 277.74 g/mol

4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

CAS No.: 1220036-38-3

Cat. No.: VC2687862

Molecular Formula: C13H18ClF2NO

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride - 1220036-38-3

CAS No. 1220036-38-3
Molecular Formula C13H18ClF2NO
Molecular Weight 277.74 g/mol
IUPAC Name 4-[(2,4-difluorophenyl)methoxymethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H17F2NO.ClH/c14-12-2-1-11(13(15)7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H
Standard InChI Key HAKSQQFJJOFBDM-UHFFFAOYSA-N
SMILES C1CNCCC1COCC2=C(C=C(C=C2)F)F.Cl
Canonical SMILES C1CNCCC1COCC2=C(C=C(C=C2)F)F.Cl

Chemical Identity and Basic Properties

4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is identified by CAS number 1220036-38-3. This compound has a molecular formula of C13H18ClF2NO and a molecular weight of 277.74 g/mol. It belongs to the broader class of heterocyclic compounds due to its piperidine ring structure, which consists of a six-membered ring containing one nitrogen atom and five carbon atoms.

Structural Composition

The compound's structure can be broken down into several key components:

  • A piperidine ring serving as the core structure

  • A 2,4-difluorobenzyl group with fluorine atoms at specific positions on the benzene ring

  • An ether linkage (oxygen bridge) connecting the piperidine and difluorobenzyl groups

  • A hydrochloride salt formation at the piperidine nitrogen

The presence of these structural features contributes to the compound's unique chemical and biological properties, distinguishing it from other piperidine derivatives.

Basic Identification Parameters

Table 1 summarizes the essential identification parameters of the compound.

PropertyInformation
CAS Number1220036-38-3
Molecular FormulaC13H18ClF2NO
Molecular Weight277.74 g/mol
IUPAC Name4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Comparison with Related Compounds

Understanding the structural relationships between 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride and similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogues

Several structurally related compounds merit comparison:

  • 4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride: This compound differs only in the position of the fluorine atoms (3,5- instead of 2,4-) on the benzyl group. While sharing the same molecular formula and weight, the different fluorine positioning creates distinct electronic properties that may affect biological interactions.

  • 4-(2,4-DIFLUOROBENZYL)PIPERIDINE: This compound lacks the ether-methyl bridge, featuring a direct connection between the piperidine and the difluorobenzyl group . The absence of the oxygen linkage reduces molecular flexibility and changes the spatial relationship between the two main structural components.

  • 4-Methylpiperidine hydrochloride: A simpler piperidine derivative with only a methyl substituent at the 4-position . This compound serves as a useful reference point for understanding how structural complexity affects properties.

Comparative Analysis

Table 2 provides a comparison of these related compounds, highlighting their structural differences and similarities.

CompoundKey Structural FeatureMolecular FormulaMolecular Weight (g/mol)
4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride2,4-difluorobenzyl connected via oxy-methyl linkageC13H18ClF2NO277.74
4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride3,5-difluorobenzyl connected via oxy-methyl linkageC13H18ClF2NO277.74
4-(2,4-DIFLUOROBENZYL)PIPERIDINEDirect connection between 2,4-difluorobenzyl and piperidineC12H15F2N211.25
4-Methylpiperidine hydrochlorideSimple methyl substitutionC6H14ClN135.63

Property Variations

The structural differences between these compounds result in distinct physicochemical properties. For instance, 4-(2,4-DIFLUOROBENZYL)PIPERIDINE has predicted properties including:

  • Boiling point: 280.2±30.0 °C

  • Density: 1.116±0.06 g/cm3

  • pKa: 10.51±0.10

While these values cannot be directly attributed to 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride, they provide insight into how the addition of an ether linkage and salt formation might alter these properties.

Application AreaPotential Role
Receptor Ligand DevelopmentScaffold for receptor-binding molecules
Structure-Activity Relationship StudiesModel compound for understanding fluorine substitution effects
Synthetic IntermediateBuilding block for more complex drug candidates
Pharmacokinetic ModulationExploration of fluorine effects on drug metabolism

Analytical Characterization

Modern analytical techniques are essential for identifying and characterizing 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride.

Spectroscopic Analysis

Expected spectroscopic characteristics include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR would show characteristic patterns for the piperidine ring protons

    • 19F NMR would display distinct signals for the two fluorine atoms

    • 13C NMR would confirm the carbon framework and substitution pattern

  • Mass Spectrometry:

    • Molecular ion peak corresponding to its molecular weight

    • Characteristic fragmentation pattern likely showing cleavage at the ether bond

  • Infrared Spectroscopy:

    • Distinctive absorption bands for C-F bonds

    • Characteristic bands for the ether linkage (C-O-C stretching)

    • Absorptions related to the piperidine N-H stretching

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be valuable for:

  • Assessing compound purity

  • Monitoring reaction progress during synthesis

  • Quantitative analysis in formulations or biological samples

Current Research and Future Directions

Research involving 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride and related compounds continues to evolve.

Current Research Areas

The compound may be involved in research spanning:

  • Medicinal chemistry programs exploring piperidine derivatives

  • Studies investigating the effects of fluorine substitution on pharmacological properties

  • Development of novel synthetic methodologies for functionalized piperidines

Future Research Directions

Potential future directions for research include:

  • Comprehensive characterization of physicochemical properties

  • Exploration of biological activities across diverse therapeutic targets

  • Development of more efficient synthetic routes

  • Investigation of structure-activity relationships through systematic modifications

  • Potential applications as building blocks in drug discovery programs

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